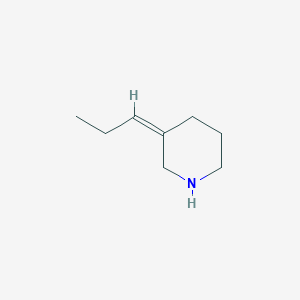
3-propylidenepiperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-propylidenepiperidine is an organic compound belonging to the class of piperidines Piperidines are six-membered heterocyclic compounds containing one nitrogen atom The this compound compound is characterized by a propylidene group attached to the third carbon of the piperidine ring in the Z-configuration
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-propylidenepiperidine can be achieved through several synthetic routes. One common method involves the condensation of piperidine with propionaldehyde under basic conditions. The reaction typically proceeds as follows:
Condensation Reaction: Piperidine is reacted with propionaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out at room temperature or slightly elevated temperatures.
Isomerization: The resulting product is a mixture of E and Z isomers. The Z-isomer can be selectively obtained through isomerization using specific catalysts or by recrystallization techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. Additionally, purification steps such as distillation or chromatography are employed to isolate the desired Z-isomer.
化学反应分析
Types of Reactions
3-propylidenepiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbon atoms of the piperidine ring. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Alkylated or acylated piperidine derivatives.
科学研究应用
3-propylidenepiperidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and agrochemicals.
Biological Studies: Researchers use this compound to study its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: It is employed in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-propylidenepiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
(3E)-3-propylidenepiperidine: The E-isomer of the compound, differing in the configuration around the double bond.
3-propylpiperidine: Lacks the double bond, resulting in different chemical properties.
N-propylpiperidine: The propyl group is attached to the nitrogen atom instead of the carbon atom.
Uniqueness
3-propylidenepiperidine is unique due to its Z-configuration, which can result in different biological activities and chemical reactivity compared to its E-isomer and other similar compounds. This uniqueness makes it valuable in specific research and industrial applications where the Z-configuration is required.
属性
CAS 编号 |
942577-00-6 |
|---|---|
分子式 |
C8H15N |
分子量 |
125.21 g/mol |
IUPAC 名称 |
(3Z)-3-propylidenepiperidine |
InChI |
InChI=1S/C8H15N/c1-2-4-8-5-3-6-9-7-8/h4,9H,2-3,5-7H2,1H3/b8-4- |
InChI 键 |
FNGVDWCZGSGMIL-YWEYNIOJSA-N |
SMILES |
CCC=C1CCCNC1 |
手性 SMILES |
CC/C=C\1/CCCNC1 |
规范 SMILES |
CCC=C1CCCNC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















